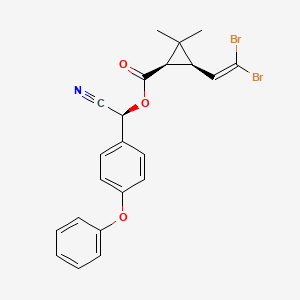
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the dibromoethenyl group, and esterification with cyano(4-phenoxyphenyl)methyl alcohol. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dibromoethenyl group to a simpler alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibromoethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Dibromoethenyl compounds: Molecules containing the dibromoethenyl group with varying functional groups.
Cyano(phenoxyphenyl)methyl esters: Esters with similar cyano and phenoxyphenyl groups but different acid components.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester, (1R-(1alpha(S*),3alpha))- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
| 139686-64-9 | |
分子式 |
C22H19Br2NO3 |
分子量 |
505.2 g/mol |
IUPAC名 |
[(S)-cyano-(4-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 |
InChIキー |
SVQHJDITYPKCJD-NSHGMRRFSA-N |
異性体SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/no-structure.png)

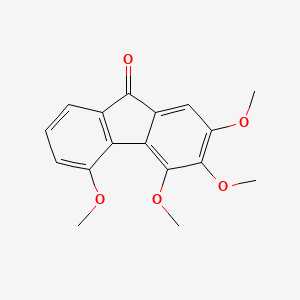
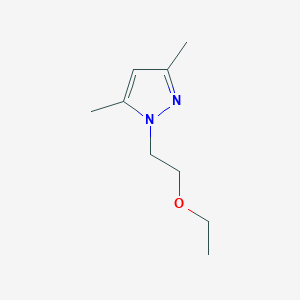
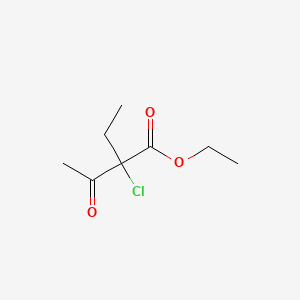
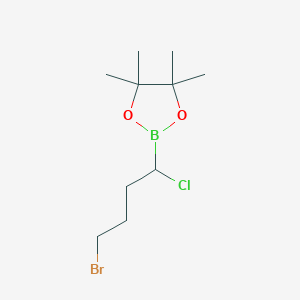
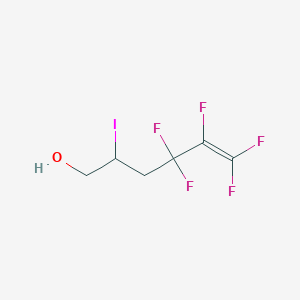
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
